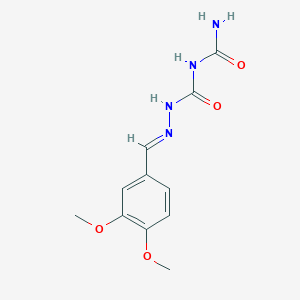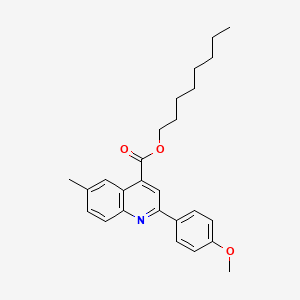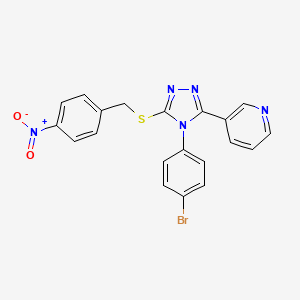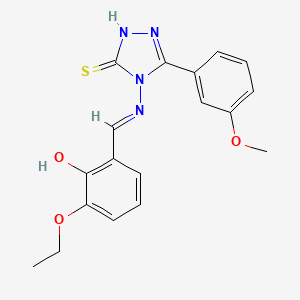
2-(p-Fluorophenyl)-5-phenyl-2,4-pentadienenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(p-Fluorophenyl)-5-phenyl-2,4-pentadienenitrile is an organic compound characterized by the presence of a fluorophenyl group and a phenyl group attached to a pentadienenitrile backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-Fluorophenyl)-5-phenyl-2,4-pentadienenitrile typically involves the reaction of p-fluorobenzaldehyde with phenylacetonitrile under basic conditions. The reaction proceeds through a Knoevenagel condensation, followed by a subsequent dehydration step to form the desired pentadienenitrile compound. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in a solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography to ensure the quality of the final product.
化学反応の分析
Types of Reactions
2-(p-Fluorophenyl)-5-phenyl-2,4-pentadienenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring.
科学的研究の応用
2-(p-Fluorophenyl)-5-phenyl-2,4-pentadienenitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives may have potential biological activities, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-(p-Fluorophenyl)-5-phenyl-2,4-pentadienenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and targets involved would require detailed biochemical studies to elucidate.
類似化合物との比較
Similar Compounds
2-(p-Fluorophenyl)-2-methylpropionic acid: This compound shares the fluorophenyl group but has a different backbone structure.
1-(p-Fluorophenyl)-2-(2′-pyridyl)ethanol: Another compound with a fluorophenyl group, but with different functional groups and applications.
Uniqueness
2-(p-Fluorophenyl)-5-phenyl-2,4-pentadienenitrile is unique due to its specific combination of functional groups and the resulting chemical properties
特性
CAS番号 |
125369-82-6 |
|---|---|
分子式 |
C17H12FN |
分子量 |
249.28 g/mol |
IUPAC名 |
(2E,4E)-2-(4-fluorophenyl)-5-phenylpenta-2,4-dienenitrile |
InChI |
InChI=1S/C17H12FN/c18-17-11-9-15(10-12-17)16(13-19)8-4-7-14-5-2-1-3-6-14/h1-12H/b7-4+,16-8- |
InChIキー |
QGVOKVHULDCKGJ-QSJINSDNSA-N |
異性体SMILES |
C1=CC=C(C=C1)/C=C/C=C(/C#N)\C2=CC=C(C=C2)F |
正規SMILES |
C1=CC=C(C=C1)C=CC=C(C#N)C2=CC=C(C=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(5E)-2-(4-ethoxyphenyl)-5-[4-(isopentyloxy)-3-methoxybenzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12039891.png)
![1-(5-Chloro-2-nitrophenyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B12039892.png)
![9-Methyl-2-{[3-(4-morpholinyl)propyl]amino}-3-{(Z)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B12039894.png)
![N-(2-furylmethyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12039896.png)



![(5Z)-2-imino-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one](/img/structure/B12039927.png)
![2-amino-4-(2,5-dimethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12039942.png)
![2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12039945.png)



